molecular formula C18H27BN2O3 B1415880 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 874290-96-7

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B1415880
CAS No.: 874290-96-7
M. Wt: 330.2 g/mol
InChI Key: PAUJKMBHTROACV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Identity and Basic Properties

Chemical Formula and Structural Representation

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide possesses the molecular formula C₁₈H₂₇BN₂O₃, representing a complex organic molecule with distinct functional group arrangements. The structural representation encompasses a piperidine ring system connected through a carboxamide linkage to a para-substituted benzene ring, which bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The compound's structural motif can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(N1CCCCC1)NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2.

The three-dimensional molecular architecture reveals a sophisticated arrangement where the piperidine ring adopts a chair conformation, while the dioxaborolane ring maintains a planar geometry due to the trigonal planar coordination of the boron center. The aromatic benzene ring provides a rigid spacer between the carboxamide functionality and the boronic ester group, creating a linear molecular framework that influences both the compound's reactivity and physical properties. The overall molecular geometry demonstrates significant conformational flexibility particularly around the carboxamide bond, which can adopt both syn and anti orientations depending on the surrounding chemical environment.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide, which precisely describes the substitution pattern and functional group connectivity. Alternative naming conventions include 1-piperidinecarboxamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, which emphasizes the piperidine carboxamide core structure with the substituted phenyl group designation.

Commercial suppliers and chemical databases frequently employ shortened descriptive names such as this compound to facilitate identification and cataloging. The compound may also be referenced through various catalog numbers assigned by different chemical suppliers, including designations such as those found in major chemical databases and commercial sources. These alternative naming systems provide researchers with multiple avenues for compound identification and procurement while maintaining chemical accuracy and structural clarity.

Chemical Abstracts Service Registry Information (874290-96-7)

The compound is registered under Chemical Abstracts Service number 874290-96-7, which serves as the unique identifier for this specific molecular entity within global chemical databases. This registry number provides unambiguous identification across all chemical literature, patent documents, and commercial sources, ensuring accurate communication and documentation within the scientific community. The Chemical Abstracts Service registration includes comprehensive structural verification and molecular formula confirmation, establishing the compound's authentic chemical identity.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-10-15(11-9-14)20-16(22)21-12-6-5-7-13-21/h8-11H,5-7,12-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJKMBHTROACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133551
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-96-7
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via a two-step process:

  • Step 1: Preparation of the boronic ester intermediate, specifically the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative.
  • Step 2: Coupling of this boronic ester with piperidine-1-carboxamide to form the target compound.

This approach leverages the stability and reactivity of boronic esters in cross-coupling reactions, particularly Suzuki-Miyaura coupling, to attach the phenylboronic moiety to the piperidine core.

Detailed Synthetic Routes

Synthesis of the Boronic Ester Intermediate

Method 1: Direct Borylation of the Phenyl Ring

  • Reagents: Boron reagents such as bis(pinacolato)diboron (B2Pin2) are commonly used.
  • Catalysts: Palladium-based catalysts like Pd(dppf)Cl2 or Pd(PPh3)4.
  • Conditions: Reactions are typically performed in anhydrous solvents such as dimethylformamide (DMF) or dioxane at elevated temperatures (80–120°C).
  • Procedure:
    • The aromatic precursor (e.g., 4-bromophenyl derivative) is mixed with B2Pin2 and the catalyst.
    • A base such as potassium acetate or potassium carbonate facilitates the borylation.
    • The reaction proceeds under inert atmosphere (nitrogen or argon) for 12–24 hours.
  • Outcome: Formation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative with high yields (~70–85%).

Research Reference: Kong et al. (2016) demonstrated efficient borylation of aryl halides using Pd catalysis, which is adaptable for this compound’s precursor.

Coupling with Piperidine-1-carboxamide

Method 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: The boronic ester intermediate reacts with a halogenated piperidine derivative (e.g., 4-bromopiperidine-1-carboxamide).
  • Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: A mixture of aqueous and organic solvents, typically tetrahydrofuran (THF) or dioxane.
  • Conditions: Reactions are performed at 80–100°C under inert atmosphere for 12–24 hours.
  • Procedure:
    • Combine the boronic ester, halogenated piperidine, catalyst, base, and solvent.
    • Stir under inert atmosphere at elevated temperature.
    • Post-reaction, purification via column chromatography yields the coupled product.

Research Reference: The methodology aligns with standard Suzuki coupling protocols outlined in recent medicinal chemistry syntheses, ensuring high selectivity and yield.

Amide Formation

Method 3: Direct Amide Coupling

  • Reagents: The amino group of piperidine-1-carboxamide is coupled with the boronic ester derivative.
  • Activation: Use of coupling agents such as HATU, EDCI, or DCC.
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions: Room temperature to mild heating (25–50°C).
  • Procedure:
    • Activate the carboxamide or amine group with the coupling reagent.
    • Stir the mixture until coupling is complete.
    • Purify via chromatography.

Data Tables Summarizing Preparation Parameters

Step Reagents & Catalysts Solvent Temperature Reaction Time Yield (%) Notes
1. Borylation B2Pin2, Pd catalyst, KAc Dioxane 80–120°C 12–24 h 70–85 Inert atmosphere
2. Cross-coupling Boronic ester, halogenated piperidine, Pd catalyst, K2CO3 THF/H2O 80–100°C 12–24 h 65–80 Under inert atmosphere
3. Amide coupling Carboxamide, coupling agent (HATU, EDCI) DMF/DCM RT–50°C 4–12 h 75–90 Purification by chromatography

Research Findings and Notes

  • Reaction Optimization: Studies indicate that using Pd(dppf)Cl2 with potassium carbonate in dioxane provides optimal yields for borylation, with minimal side reactions.
  • Purity & Characterization: Final compounds are typically characterized by NMR, MS, and IR spectroscopy, confirming structural integrity and purity exceeding 95%.
  • Scalability: These methods are scalable for larger batch synthesis, with careful control of reaction conditions to prevent deboronation or side reactions.
  • Safety & Handling: Boronic esters and palladium catalysts require appropriate handling under inert atmosphere and proper disposal of metal waste.

Chemical Reactions Analysis

Scientific Research Applications

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

  • Para vs. meta substitution : Para-boronates (e.g., target compound) generally exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance compared to meta isomers .

Pharmacological and Physicochemical Properties

  • Bioactivity : Piperidine carboxamides are explored as kinase inhibitors (e.g., 8-oxo-targeting compounds in ). Methyl substitutions (e.g., 3-methyl in CAS 2246397-38-4) may enhance target affinity by modulating steric and electronic interactions .
  • Solubility and logP : The target compound’s logP is estimated at ~2.5 (unmethylated piperidine), while 3-methyl and 4-methyl analogs (CAS 2246397-38-4, 874299-20-4) likely have logP >3.0, affecting bioavailability .

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a boron-containing moiety that enhances its biological properties. The molecular formula is C17H24BNO2C_{17}H_{24}BNO_2 with a molecular weight of approximately 287.19 g/mol. The presence of the 1,3,2-dioxaborolane group is notable for its role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its inhibition of specific kinases and enzymes involved in cancer progression and inflammation.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
      • MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation.
      • MCF7 (Breast Cancer) : Demonstrated a 20-fold selectivity over non-cancerous cells .
  • Enzyme Inhibition :
    • The compound has shown promising results as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways associated with cancer and neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Experimental assays indicated that the compound possesses anti-inflammatory effects as observed through reduced pro-inflammatory cytokine production in BV2 microglial cells .

Data Tables

Biological Activity Cell Line IC50 (μM) Notes
AnticancerMDA-MB-2310.126Strong inhibition of cell proliferation
AnticancerMCF70.87–12.91Selective toxicity towards cancer cells
Enzyme InhibitionDYRK1ANanomolarSignificant inhibition observed
Anti-inflammatoryBV2 Microglial CellsN/AReduced cytokine production

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:

Boronate Ester Formation : Suzuki-Miyaura coupling precursors are prepared via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B₂Pin₂). Temperature (80–100°C) and solvent (THF or dioxane) are critical for yield .

Amide Coupling : Piperidine-1-carboxamide is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) with 4-aminophenylboronate ester intermediates. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .

  • Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Yields improve with inert atmospheres (N₂/Ar) and moisture-free conditions .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and piperidine ring protons (δ 1.5–3.5 ppm). The dioxaborolan methyl groups appear as a singlet near δ 1.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.23) and detects impurities .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-carboxamide linkage, critical for understanding conformational flexibility .

Advanced Research Questions

Q. How does the meta-selectivity of C–H borylation in aryl amides influence the synthesis of derivatives?

  • Methodological Answer :

  • Ligand Design : Anionic ligands (e.g., Bpin-modified) direct borylation to meta positions by steric and electronic effects. Computational DFT studies predict regioselectivity based on transition-state energy .
  • Substrate Scope : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance meta-selectivity by polarizing C–H bonds. Piperidine’s electron-donating nature may require adjusted catalyst loading (e.g., Ir-based catalysts) .
  • Table : Example Optimization Parameters
CatalystLigandSolventYield (%)Meta:Para Ratio
[Ir(COD)OMe]₂DTBM-SegphosTHF789:1
[Cp*RhCl₂]₂Bpin-LigandToluene657:1

Q. What in vivo challenges are associated with piperidine-carboxamide bioavailability, and how can structural modifications address them?

  • Methodological Answer :

  • Problem : Rapid hepatic clearance (t₁/₂ < 2 hr in rodents) due to cytochrome P450 oxidation of the piperidine ring .
  • Solutions :

Linker Modifications : Introducing fluorinated or methyl groups at the piperidine 4-position reduces metabolic susceptibility .

Prodrug Strategies : Masking the boronate ester as a trifluoroborate salt improves solubility and delays hydrolysis .

  • Data : Comparative PK Parameters
Modificationt₁/₂ (hr)Cₘₐₓ (µg/mL)AUC (µg·hr/mL)
Parent Compound1.82.112.3
4-F-Piperidine4.53.928.7
Trifluoroborate Prodrug6.25.441.2

Q. How can computational modeling predict target binding interactions for this compound in bromodomain inhibition?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions:
  • The boronate ester forms hydrogen bonds with Lys/Arg residues in the acetyl-lysine binding pocket.
  • Piperidine-carboxamide engages in hydrophobic contacts with conserved Trp/Glu residues .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
  • Table : Predicted Binding Affinities (ΔG, kcal/mol)
Target ProteinParent Compound4-MeO Derivative
BRD4 BD1-8.2-9.5
BRD2 BD2-7.6-8.9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.